REACTION_CXSMILES
|
[O:1]([C:8]1[N:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:18][S:19](O)(=[O:21])=[O:20]>ClC(Cl)C.C(Cl)Cl>[F:15][C:14]([F:17])([F:16])[C:12]1[CH:11]=[CH:10][N:9]=[C:8]([O:1][C:2]2[CH:3]=[CH:4][C:5]([S:19]([Cl:18])(=[O:21])=[O:20])=[CH:6][CH:7]=2)[N:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=NC=CC(=N1)C(F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 7 h at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Subsequently the reaction mixture was slowly quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC(=NC=C1)OC1=CC=C(C=C1)S(=O)(=O)Cl)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |